Butoxypropionitrile Butoxypropionitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13912474
InChI: InChI=1S/C7H13NO/c1-3-4-5-9-7(2)6-8/h7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

Butoxypropionitrile

CAS No.:

Cat. No.: VC13912474

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Butoxypropionitrile -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 2-butoxypropanenitrile
Standard InChI InChI=1S/C7H13NO/c1-3-4-5-9-7(2)6-8/h7H,3-5H2,1-2H3
Standard InChI Key CKBRCGMEHIWIQM-UHFFFAOYSA-N
Canonical SMILES CCCCOC(C)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Butoxypropionitrile (CAS RN: 6959-71-3) is structurally defined by a three-carbon chain (propionitrile) substituted with a butoxy group (-OCH2CH2CH2CH3\text{-OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3) at the third carbon position. The SMILES notation \text{CCCCOCCC#N} and InChiKey AWVNJBFNHGQUQU-UHFFFAOYSA-N\text{AWVNJBFNHGQUQU-UHFFFAOYSA-N} provide unambiguous identifiers for its configuration . The nitrile group (\text{-C#N}) contributes to its polarity, while the butoxy moiety enhances solubility in organic solvents.

Physical Properties

The compound’s physical properties are critical for its handling and application:

PropertyValueSource
Density0.889 g/mL
Boiling Point210°C
Refractive Index1.418
Surface Tension29.81 dyn/cm
Flash Point61.1°C

These parameters indicate that 3-butoxypropionitrile is a moderately volatile liquid with applications requiring controlled thermal environments. The refractive index and surface tension further suggest its compatibility in formulations requiring specific interfacial properties .

Synthesis and Manufacturing

Catalytic Synthesis Routes

A patent (CN1243121A) details a novel method for synthesizing dialkoxylated propionitriles using supercritical CO2\text{CO}_2 as a reaction medium . Although the patent focuses on 3,3-dialkoxypropionitriles, the methodology is adaptable to mono-alkoxy derivatives like 3-butoxypropionitrile. Key aspects include:

  • Catalysts: A combination of Pd(II)/Cu(I or II)\text{Pd(II)/Cu(I or II)}, FeCl3\text{FeCl}_3, and parabenzodiquinone enhances reaction efficiency and selectivity .

  • Reaction Conditions: Supercritical CO2\text{CO}_2 (31.1°C, 73.9 bar) facilitates higher conversion rates by reducing viscosity and improving mass transfer .

This approach offers environmental advantages over traditional solvents, aligning with green chemistry principles.

Alternative Pathways

Industrial and Synthetic Applications

Solvent Applications

The compound’s moderate polarity and high boiling point make it suitable as a solvent in:

  • Polymer Chemistry: Facilitating reactions involving acrylonitrile or vinyl cyanide monomers.

  • Pharmaceutical Intermediates: Serving as a reaction medium for synthesizing nitrogen-containing heterocycles .

Chemical Intermediate

3-Butoxypropionitrile’s nitrile group is a precursor for amines, carboxylic acids, and amides via hydrolysis or reduction. For instance, catalytic hydrogenation could yield 3-butoxypropylamine, a potential building block for surfactants or agrochemicals .

Environmental and Regulatory Considerations

Regulatory Status

Future Research Directions

Expanding Synthetic Utility

Exploring 3-butoxypropionitrile’s role in asymmetric catalysis or as a ligand in transition metal complexes could unlock novel reactivity. For example, chiral variants (e.g., (S)-(-)-2-methoxypropionitrile) demonstrate the potential for enantioselective applications.

Toxicological Profiling

Comprehensive studies evaluating chronic exposure effects and ecotoxicological impacts are essential for risk assessment. Collaborative efforts between academic and industrial laboratories could address these gaps.

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